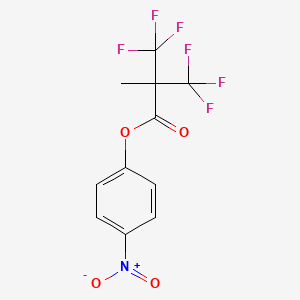
4-nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate
Descripción general
Descripción
4-nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is a chemical compound that has been widely used in scientific research. It is a member of the family of trifluoromethyl ketones, which are known for their unique properties and applications.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is based on its ability to react with ROS and other reactive species. The compound undergoes a reduction reaction in the presence of ROS, resulting in the formation of a fluorescent product. This reaction has been extensively studied and has been used to develop new methods for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate are dependent on the specific application. In studies involving the detection of ROS, the compound has been shown to exhibit high sensitivity and selectivity, making it a useful tool for studying oxidative stress in biological systems. In studies involving the mechanism of action of enzymes, the compound has been used to identify key residues and active sites involved in enzyme catalysis. Additionally, the compound has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate in lab experiments include its high sensitivity and selectivity, as well as its ability to react with a variety of reactive species. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
Direcciones Futuras
There are many future directions for the use of 4-nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the compound could be used in the development of new methods for the detection of ROS and other reactive species in biological systems. Finally, the compound could be used in the study of enzyme catalysis and the identification of new drug targets.
Aplicaciones Científicas De Investigación
4-nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been shown to exhibit high sensitivity and selectivity. It has also been used as a tool for studying the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, it has been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
(4-nitrophenyl) 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO4/c1-9(10(12,13)14,11(15,16)17)8(19)22-7-4-2-6(3-5-7)18(20)21/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZWHKZBNYXNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



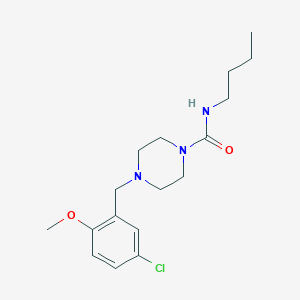
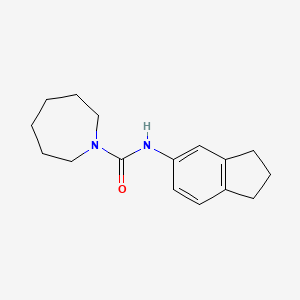
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)
![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)
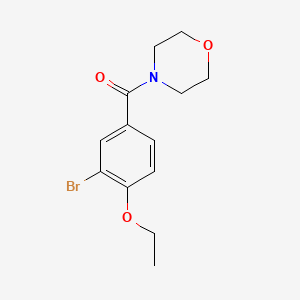
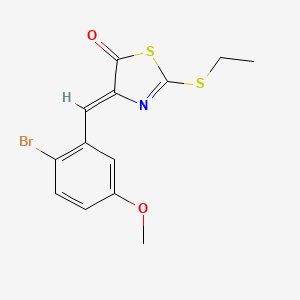
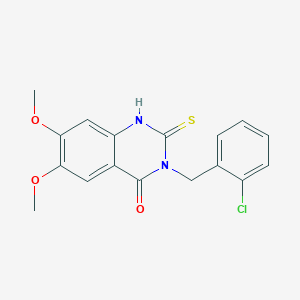

![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)
